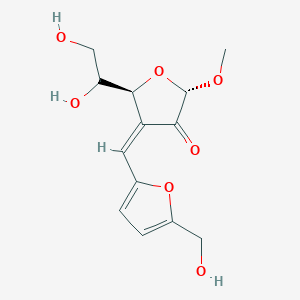

Phellinusfuran B

Description

Phellinusfuran B is a furan-derived phenolic compound isolated from Phellinus linteus, a medicinal fungus belonging to the Hymenochaetaceae family. Structurally, it is characterized by a furan ring system substituted with hydroxyl and other functional groups, which contribute to its bioactivity . Its structural uniqueness among fungal metabolites has spurred interest in comparative analyses with analogous compounds to elucidate structure-activity relationships.

Properties

Molecular Formula |

C13H16O7 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

(2S,4Z,5S)-5-(1,2-dihydroxyethyl)-4-[[5-(hydroxymethyl)furan-2-yl]methylidene]-2-methoxyoxolan-3-one |

InChI |

InChI=1S/C13H16O7/c1-18-13-11(17)9(12(20-13)10(16)6-15)4-7-2-3-8(5-14)19-7/h2-4,10,12-16H,5-6H2,1H3/b9-4+/t10?,12-,13-/m0/s1 |

InChI Key |

OLAJHZSASFEBCD-BVNYUQLWSA-N |

Isomeric SMILES |

CO[C@@H]1C(=O)/C(=C\C2=CC=C(O2)CO)/[C@H](O1)C(CO)O |

Canonical SMILES |

COC1C(=O)C(=CC2=CC=C(O2)CO)C(O1)C(CO)O |

Synonyms |

phellinusfuran B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on structural motifs, biosynthetic origins, and reported bioactivities:

Inotilone

- Source: Inonotus species (e.g., Inonotus hispidus) .

- Structural Features: Contains a quinone core, distinct from the furan system in Phellinusfuran B.

- Bioactivities: Demonstrates antitumor and cytotoxic effects, particularly against lung and colon cancer cell lines. The quinone moiety facilitates redox cycling, enhancing its pro-apoptotic activity .

- Key Difference: Unlike this compound, Inotilone’s quinone structure correlates with higher cytotoxicity but lower anti-inflammatory potency.

Dihydrokaempferol

- Source : Phellinus baumii and Phellinus igniarius .

- Structural Features: A dihydroflavonol with hydroxyl groups at C-3, C-5, and C-7.

- Bioactivities: Exhibits antioxidant and anti-aging properties via free-radical scavenging. Its flavonoid backbone enhances stability compared to furan derivatives like this compound .

- Key Difference : The absence of a furan ring reduces its anti-inflammatory efficacy but improves metabolic stability.

4,5-Dihydroxy-7-methoxy-dihydroflavonol

- Source : Phellinus baumii .

- Structural Features : Methoxylation at C-7 and dihydroxylation at C-4/C-5 differentiate it from this compound.

Data Table: Comparative Overview

| Compound | Molecular Class | Key Functional Groups | Source Fungus | Notable Bioactivities |

|---|---|---|---|---|

| This compound | Furan derivative | Furan ring, hydroxyl groups | Phellinus linteus | Anti-inflammatory, antioxidant |

| Inotilone | Quinone | Quinone core, methyl groups | Inonotus spp. | Antitumor, cytotoxic |

| Dihydrokaempferol | Dihydroflavonol | C-3/C-5/C-7 hydroxyls | P. baumii, P. igniarius | Antioxidant, anti-aging |

| 4,5-Dihydroxy-7-methoxy-dihydroflavonol | Methoxylated flavonol | C-4/C-5 dihydroxyl, C-7 methoxy | P. baumii | Antimicrobial |

Research Findings and Implications

- Structural-Activity Relationships: The furan ring in this compound enhances its anti-inflammatory effects by modulating NF-κB signaling, whereas quinones (e.g., Inotilone) exhibit redox-dependent cytotoxicity . Methoxylation in flavonoids (e.g., 4,5-dihydroxy-7-methoxy-dihydroflavonol) improves lipid solubility and membrane penetration, broadening antimicrobial applications .

- Pharmacological Gaps: this compound lacks robust in vivo toxicity data compared to Inotilone, which has well-documented IC50 values in cancer models. Dihydrokaempferol’s antioxidant efficacy surpasses this compound in UV-induced oxidative stress models, suggesting formulation advantages .

Q & A

Q. What are the primary natural sources and reported biological activities of Phellinusfuran B?

this compound is a furan derivative isolated from the fruiting bodies of Phellinus linteus. It exhibits anti-complementary activity , as demonstrated in studies evaluating its ability to inhibit complement system pathways, which are critical in immune response modulation . Comparative analyses with structurally similar compounds (e.g., Phellinusfuran A) suggest that minor structural variations may influence bioactivity profiles .

Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm furan ring structure and substituents.

- Mass Spectrometry (MS) : High-resolution MS for molecular formula determination.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify yield during isolation . Journals like the Beilstein Journal of Organic Chemistry mandate rigorous experimental documentation, including solvent systems and instrumentation parameters, to ensure reproducibility .

Advanced Research Questions

Q. How can extraction protocols for this compound be optimized to improve yield and purity?

- Solvent selection : Polar solvents (e.g., methanol-water mixtures) are commonly used, but subcritical water extraction may enhance furan solubility .

- Temperature control : Elevated temperatures during extraction must be balanced against thermal degradation risks.

- Chromatographic refinement : Sequential use of silica gel and Sephadex LH-20 chromatography can isolate this compound from co-extracted polyphenols .

Q. What strategies address contradictions in pharmacological data for this compound across studies?

Discrepancies in anti-complementary activity reports may arise from:

- Assay variability : Standardize complement inhibition assays (e.g., CH50 or AH50 hemolytic assays) to enable cross-study comparisons.

- Dose-response relationships : Include multiple concentrations to identify threshold effects.

- Orthogonal validation : Pair bioactivity assays with gene expression profiling (e.g., C3/C5 convertase inhibition) to confirm mechanisms .

Q. How should researchers design experiments to compare this compound with synthetic furan derivatives?

- Structural analogs : Synthesize derivatives with modifications to the furan ring or side chains.

- Activity benchmarking : Use parallel in vitro models (e.g., macrophage-mediated inflammation assays) to evaluate comparative efficacy.

- Computational modeling : Predict structure-activity relationships (SAR) via molecular docking against complement system targets (e.g., C3a receptor) .

Q. What in silico approaches are recommended to elucidate the molecular targets of this compound?

- Molecular docking : Screen against complement system proteins (e.g., C1q, C3b) using tools like AutoDock Vina.

- Pharmacophore modeling : Identify critical functional groups (e.g., furan oxygen) for target binding.

- Validation : Correlate computational predictions with in vitro inhibition assays .

Methodological Considerations

Q. How can researchers ensure reproducibility in isolating this compound?

- Detailed protocols : Document solvent ratios, column dimensions, and gradient elution parameters.

- Purity criteria : Report HPLC chromatograms with retention times and UV spectra.

- Reference standards : Use commercially available furan derivatives for method validation .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values.

- Error analysis : Report standard deviations from triplicate experiments.

- Multivariate analysis : Use ANOVA to compare activity across compound variants .

Key Data from Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.